N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine
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Overview
Description
2-({[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring with oxo and thioxo groups
Preparation Methods
The synthesis of 2-({[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)ACETIC ACID typically involves multiple steps. One common synthetic route includes the condensation of a pyrimidine derivative with an amino acid under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield thioxo derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-({[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({[4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)ACETIC ACID stands out due to its unique combination of oxo and thioxo groups on the pyrimidine ring. Similar compounds include:
Pyrimidine derivatives: These compounds share the pyrimidine core but differ in functional groups.
Properties
Molecular Formula |
C7H7N3O4S |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]acetic acid |
InChI |
InChI=1S/C7H7N3O4S/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) |
InChI Key |
DAGTUXYYGAALIV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N=CC1=C(NC(=S)NC1=O)O |
Origin of Product |
United States |
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